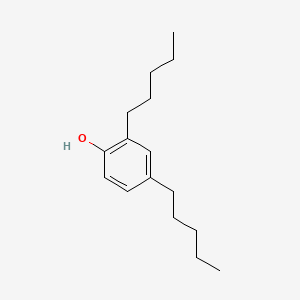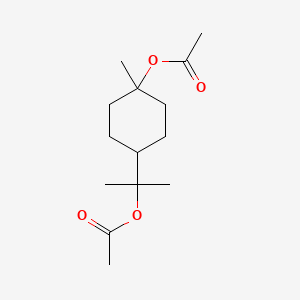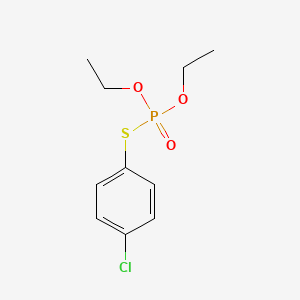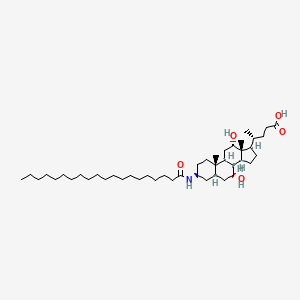
Aramchol
Overview
Description
Aramchol, also known as arachidyl amido cholanoic acid, is an investigational drug developed by Galmed Pharmaceuticals. It is a conjugate of cholic acid and arachidic acid, belonging to the class of synthetic fatty-acid/bile-acid conjugates. This compound is being explored as a potential treatment for nonalcoholic steatohepatitis (NASH), a more advanced form of non-alcoholic fatty liver disease .
Mechanism of Action
Target of Action
Aramchol, also known as arachidyl amido cholanoic acid, is a novel fatty acid-bile acid conjugate . Its primary target is the liver enzyme stearoyl coenzyme A desaturase 1 (SCD1) . SCD1 plays a crucial role in lipid metabolism, particularly in the synthesis of monounsaturated fatty acids .
Mode of Action
This compound acts as a partial inhibitor of SCD1 . By inhibiting SCD1, this compound decreases the synthesis of fatty acids, resulting in a reduction in storage triglycerides and other esters of fatty acids . This leads to a decrease in liver fat, including triglycerides and free fatty acids, and results in an improvement in insulin resistance .
Biochemical Pathways
This compound affects two parallel pathways, leading to synergistic effects . The first is the SCD1 pathway , where this compound inhibits the activity of SCD1 in the liver . The second is the Reverse Cholesterol Transport pathway , where this compound activates cholesterol efflux by stimulating the ABCA1 transporter, a universal cholesterol export pump present in all cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been used in clinical trials at a dose of 300mg twice daily . This dosing regimen was designed to evaluate treatment response kinetics, pharmacokinetics, and safety in patients with nonalcoholic steatohepatitis (NASH) and liver fibrosis .
Result of Action
This compound has been shown to significantly reduce liver fat content and improve metabolic parameters associated with fatty liver disease . In clinical trials, it has demonstrated a significant reduction in hepatic steatosis and fibrosis in patients with NASH . Moreover, this compound has been found to be safe for use, with no severe adverse effects reported .
Biochemical Analysis
Biochemical Properties
Aramchol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme stearoyl coenzyme A desaturase 1 (SCD1). This compound inhibits the activity of SCD1 in the liver, leading to decreased synthesis of fatty acids and a reduction in storage triglycerides and other esters of fatty acids . This inhibition results in reduced liver fat, including triglycerides and free fatty acids, and an improvement in insulin resistance . Additionally, this compound activates the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux and reverse cholesterol transport .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound reduces liver fat by downregulating the fatty acid synthetic enzyme SCD1 . This reduction in liver fat leads to decreased inflammation and fibrosis in the liver . This compound also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in lipid metabolism and inflammation . Furthermore, this compound has been shown to improve insulin sensitivity and glucose metabolism in liver cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound inhibits the activity of SCD1 by binding to the enzyme and reducing its activity . This inhibition leads to decreased synthesis of monounsaturated fatty acids, which are essential for the formation of triglycerides and other lipid molecules . Additionally, this compound activates the ABCA1 transporter, promoting cholesterol efflux and reducing cholesterol accumulation in cells . This compound also modulates the expression of genes involved in lipid metabolism and inflammation, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound treatment leads to a significant reduction in liver fat content and fibrosis over a period of several weeks . The stability and degradation of this compound have been evaluated, and it has been found to be stable under physiological conditions . Long-term studies have demonstrated that this compound maintains its therapeutic effects on liver function and metabolic parameters over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater reductions in liver fat content and fibrosis . At very high doses, this compound may cause adverse effects, such as gastrointestinal disturbances and liver toxicity . It is important to determine the optimal dosage of this compound to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and cholesterol transport. By inhibiting SCD1, this compound reduces the synthesis of monounsaturated fatty acids, which are key components of triglycerides and other lipid molecules . This compound also activates the ABCA1 transporter, promoting cholesterol efflux and reverse cholesterol transport . These effects contribute to the overall reduction in liver fat content and improvement in metabolic parameters .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by hepatocytes and other liver cells, where it exerts its therapeutic effects . This compound interacts with transporters and binding proteins, such as ABCA1, to facilitate its distribution within cells . The localization and accumulation of this compound in liver cells are essential for its therapeutic action .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells, particularly in the endoplasmic reticulum and lipid droplets . This compound’s activity and function are influenced by its localization within these cellular compartments . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can effectively inhibit SCD1 and promote cholesterol efflux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aramchol involves the reaction of methyl 3β-amino-7α,12α-dihydroxy-5β-cholan-24-one with arachidic acid chloride, followed by hydrolysis using sodium hydroxide in methanol . The reaction can be performed in methanol solvent using esterification reagents such as methane sulfonic acid, para-toluene sulfonic acid, acetyl chloride, sulfuric acid, or thionyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above provides a basis for scaling up the production process. The use of cholic acid without protection and acylation using mesyl chloride/tosyl chloride/trifluoro mesyl chloride is a key step in the preparation .
Chemical Reactions Analysis
Types of Reactions
Aramchol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Aramchol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying fatty-acid/bile-acid conjugates and their chemical properties.
Biology: In biological research, this compound is used to study lipid metabolism and its effects on liver function.
Medicine: this compound is being investigated as a treatment for nonalcoholic steatohepatitis (NASH) and liver fibrosis. .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: Semaglutide is another compound being investigated for the treatment of NASH.
Aramchol Meglumine: This compound meglumine is an improved salt form of this compound with greater water solubility and enhanced systemic exposure compared to the free acid form.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, targeting both fatty acid synthesis and cholesterol efflux. This dual approach allows for synergistic effects in reducing liver fat and improving metabolic parameters. Additionally, this compound’s safety and efficacy profile, as demonstrated in clinical trials, sets it apart from other SCD1 inhibitors .
Properties
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246529-22-6 | |
| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aramchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aramchol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMIDOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?
A: this compound primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]
Q2: How does this compound's interaction with SCD1 impact liver metabolism?
A: this compound acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []
Q3: Beyond SCD1, what other pathways are modulated by this compound?
A: this compound has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, this compound increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []
Q4: What is the role of ABCA1 in this compound's mechanism of action?
A: Research suggests that this compound enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for this compound in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or manufacturer information would be required to obtain this information.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for this compound. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.
Q7: Has the stability of this compound been investigated under various conditions?
A7: While the provided research mentions this compound's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.
Q8: Does this compound exhibit any catalytic properties?
A: Based on the provided research, this compound does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]
Q9: Have any computational studies been conducted on this compound?
A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on this compound. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.
Q10: How do structural modifications of this compound affect its activity?
A10: The provided research papers do not delve into detailed structure-activity relationship studies of this compound and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.
Q11: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?
A11: Specific details about this compound's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: While the provided research mentions this compound's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.
Q13: How does the dosage of this compound affect its efficacy in preclinical models?
A: Research indicates a potential dose-dependent effect of this compound on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), this compound at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.
Q14: What in vitro models have been used to study this compound's effects?
A: this compound's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.
Q15: Which animal models have been employed to evaluate this compound's efficacy in NAFLD/NASH?
A: Two main animal models have been used to evaluate this compound's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.
Q16: What were the key findings from the clinical trial investigating this compound in NAFLD patients?
A: A phase 2b clinical trial demonstrated that this compound effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of this compound compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []
Q17: Are there any known mechanisms of resistance to this compound?
A17: The provided research papers do not mention any specific mechanisms of resistance to this compound. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.
Q18: Have any specific biomarkers been identified to predict the efficacy of this compound or monitor treatment response?
A: Although the provided research papers do not highlight specific biomarkers for predicting this compound's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
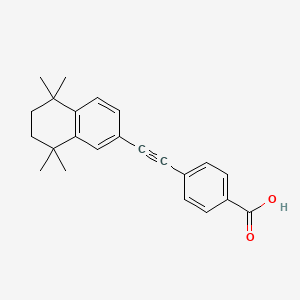
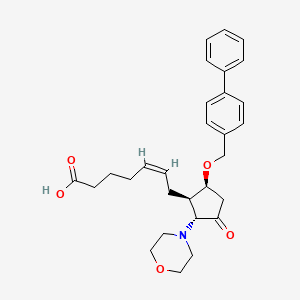
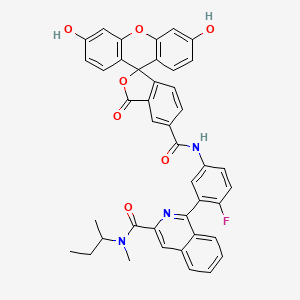
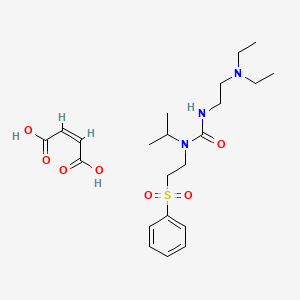
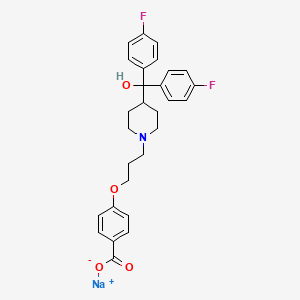
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
![[1-(2-Methoxyphenoxy)-3-sulfamoyloxypropan-2-yl] sulfamate](/img/structure/B1665084.png)
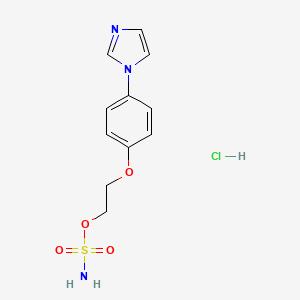
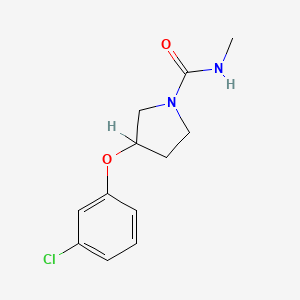
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)
